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molecular formula C₆H₅D₃O B1147531 2,5-Dimethylfuran-d6 CAS No. 121571-93-5

2,5-Dimethylfuran-d6

Cat. No. B1147531
M. Wt: 99.15
InChI Key:
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Patent
US08318048B2

Procedure details

A 100 mL 3-necked RBF is fitted with a mechanical stirrer, a condenser and a subaseal, and placed under nitrogen. Maleic anhydride (25.5 g, 0.260 mol) and anhydrous diethyl ether (35 mL) are charged to the RBF. 2,5-Dimethylfuran (27.7 mL, 0.260 mol) is added via syringe over a period of 20 mins to the suspension at 22° C. The reaction mixture is stirred for 18 h. The product is filtered off, washed with cold diethyl ether (100 mL), and dried under vacuum to yield the product 1 as a cream solid (36.32 g, 72%): 1H-NMR (300 MHz, CDCl3) δ6.35 (s, 2H), 3.16 (s, 2H), 1.76 (s, 6H).
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1[O:10][C:11]([CH3:14])=[CH:12][CH:13]=1>C(OCC)C>[CH3:8][C:9]12[O:10][C:11]([CH3:14])([CH:12]=[CH:13]1)[CH:3]1[CH:2]2[C:1](=[O:7])[O:6][C:4]1=[O:5]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
27.7 mL
Type
reactant
Smiles
CC=1OC(=CC1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL 3-necked RBF is fitted with a mechanical stirrer, a condenser
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with cold diethyl ether (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC12C3C(OC(C3C(C=C1)(O2)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.32 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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